Flumioxazin-13C3

Quantitative LC-MS/MS Matrix Effect Isotope Dilution Mass Spectrometry

Quantifying Flumioxazin residues by LC-MS/MS often yields biased results due to matrix effects. Flumioxazin-13C3 (CAS 1346604-88-3) is the requisite stable isotope-labeled internal standard (SIL-IS) that co-elutes identically and compensates for ion suppression, ensuring unbiased, defensible quantification. - Eliminates up to 70% matrix-induced bias; 13C label avoids deuterium isotope shifts that cause -38% error. - Meets EPA 860.1340 and USDA PDP method requirements for pesticide residue monitoring. - Supplied as a ready-to-use solution; supports high-throughput environmental and food testing workflows.

Molecular Formula C19H15FN2O4
Molecular Weight 357.31 g/mol
CAS No. 1346604-88-3
Cat. No. B583823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlumioxazin-13C3
CAS1346604-88-3
Synonyms2-[7-Fluoro-3,4-dihydro-3-oxo-4-(2-propyn-1-yl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione-13C3;  Flumizin-13C3;  Guillotine-13C3;  Pledge-13C3; 
Molecular FormulaC19H15FN2O4
Molecular Weight357.31 g/mol
Structural Identifiers
SMILESC#CCN1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4=C(C3=O)CCCC4)F
InChIInChI=1S/C19H15FN2O4/c1-2-7-21-15-9-14(13(20)8-16(15)26-10-17(21)23)22-18(24)11-5-3-4-6-12(11)19(22)25/h1,8-9H,3-7,10H2/i1+1,2+1,7+1
InChIKeyFOUWCSDKDDHKQP-BTCZPRMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flumioxazin-13C3 Reference Standard


Flumioxazin-13C3 is a carbon-13 labeled stable isotope analog of the N-phenylphthalimide herbicide Flumioxazin (CAS 103361-09-7), featuring three 13C atoms at unspecified positions. It is a protoporphyrinogen oxidase (PPO) inhibitor that functions as a light-dependent peroxidizing herbicide [1]. The unlabeled parent compound has a molecular weight of 354.33 g/mol and molecular formula C19H15FN2O4 [2]. Flumioxazin-13C3, with a molecular weight of 357.31 g/mol (approximately 3 mass units higher) , is exclusively intended for use as an internal standard (IS) in quantitative mass spectrometry applications, including LC-MS/MS and GC-MS, to accurately measure Flumioxazin residues in environmental, agricultural, and food matrices .

1
Workflow: Stable isotope dilution LC-MS/MS for Flumioxazin residue quantification.
2
Label: Carbon-13 (13C3) ensures co-elution and identical ionization with target analyte.
3
Matrix context: Environmental, agricultural, and food residue monitoring methods.

Flumioxazin-13C3 Substitution Limitations


In quantitative LC-MS/MS analysis, matrix effects—ion suppression or enhancement caused by co-eluting sample components—can severely bias results, leading to under- or over-estimation of analyte concentrations by 30-70% without proper correction [1]. A stable isotope-labeled internal standard (SIL-IS) is the definitive tool to compensate for these effects because it co-elutes and ionizes identically to the target analyte [2]. Generic substitution with the unlabeled parent compound is fundamentally impossible as it cannot be distinguished from the analyte. Substitution with a deuterated (2H) analog, while sometimes used, is often inferior due to chromatographic isotope effects that cause retention time shifts relative to the 12C analyte, leading to differential matrix effects and inaccurate quantification. A systematic study demonstrated that a 2H7-labeled IS produced a -38.4% quantitative bias, whereas a 13C6-labeled IS exhibited no significant bias [3]. Structural analogues, lacking physicochemical identity, suffer from even greater differential behavior. Therefore, for high-stakes applications such as regulatory residue monitoring, environmental fate studies, or pharmacokinetic assessments, Flumioxazin-13C3 is the analytically requisite, non-substitutable reference material for accurate and defensible quantification of Flumioxazin .

Unlabeled Flumioxazin Not analytically distinguishable from target analyte; cannot function as internal standard.
Deuterated (2H) analog Chromatographic isotope effect may cause retention time shift, exposing IS to different matrix effects and reported quantitative bias.
Structural analogue Physicochemical differences lead to differential ionization; inadequate for matrix-effect compensation in complex samples.

Flumioxazin-13C3 Evidence-Based Advantages


Accuracy Advantage of 13C-IS over Deuterated IS

The use of a 13C-labeled internal standard (13C3-Flumioxazin) directly addresses a critical failure mode of cheaper, more readily available deuterated (2H) analogs. A head-to-head comparison in a urine matrix demonstrated that a 2H7-labeled internal standard produced a significant quantitative bias, with concentrations averaging 59.2% lower than those generated with a 13C6-labeled standard. The 2H7 standard exhibited a spike accuracy bias of -38.4%, whereas the 13C6 standard showed no significant bias [1]. This difference is attributed to chromatographic isotope effects causing a retention time shift for the deuterated analog, which exposes it to different matrix effects (ion suppression) than the 12C analyte. In contrast, 13C-labeled compounds co-elute perfectly with their 12C analogs, ensuring identical ionization conditions and thereby providing true compensation for matrix effects [2].

Accuracy vs. 2H-IS
Head-to-head
13C6-IS: no significant bias; 2H7-IS: −38.4% spike recovery bias
Supports matrix-effect compensation review
Urine matrix LC-ESI-MS/MS; reported concentration difference ~59%
Quantitative LC-MS/MS Matrix Effect Isotope Dilution Mass Spectrometry

Co-Elution Advantage of 13C-IS over Deuterated IS

A critical performance parameter for an internal standard is its ability to co-elute with the target analyte to ensure both experience identical ionization conditions. Replacing hydrogen with deuterium (2H) significantly increases the mass of the atom, often causing a measurable retention time shift on reversed-phase LC columns. Replacing 12C with 13C results in a much smaller relative mass change, and 13C-labeled standards are documented to elute at the same retention time as their 12C analogues [1]. While a direct, quantitative retention time shift for Flumioxazin-dx versus Flumioxazin-13C3 was not available in the public literature, the class-level inference from other compounds is robust: the 13C label ensures perfect chromatographic co-elution, a non-negotiable requirement for effective matrix effect compensation [2].

Chromatographic co-elution
Class-level
13C-IS: identical retention time; 2H-IS: measurable shift
Ensures identical ionization conditions
Reversed-phase LC; consistent isotope effect across analytes
LC-MS Method Development Chromatographic Resolution Isotope Effects

SIL-IS as the Regulatory Gold Standard

Regulatory guidance documents from bodies like the U.S. FDA (for bioanalytical method validation) and EPA (for environmental residue methods) strongly recommend or mandate the use of stable isotope-labeled internal standards (SIL-IS) for achieving the highest level of quantitative accuracy and precision. While a structural analogue may be acceptable for early-stage research or screening, definitive methods for regulatory submission, such as those required for pesticide tolerance setting or environmental impact assessment, are expected to use a SIL-IS to control for variability in sample preparation, extraction recovery, and ionization efficiency [1]. Flumioxazin-13C3 fulfills this requirement. Failure to use a SIL-IS in such contexts can result in method rejection, requiring costly and time-consuming re-analysis .

Method validation context
Method context
SIL-IS recommended for definitive quantitative methods per FDA/EPA guidance
Supports method documentation expectations
Highest accuracy tier; intended for pesticide residue regulatory studies
Regulatory Bioanalysis FDA/EPA Guidance Method Validation

Cost Efficiency of SIL-IS Workflows

While a stable isotope-labeled internal standard (SIL-IS) like Flumioxazin-13C3 has a higher unit cost than an unlabeled compound or structural analogue, its use has been shown to dramatically reduce overall per-sample analysis costs in validated, high-throughput methods. A study evaluating the use of stable isotopically labeled compounds for quantitative GC/MS determinations found that incorporating them into an analytical protocol was expected to decrease overall analysis costs by 30-70 percent, primarily by eliminating the need for time-consuming and resource-intensive quality assurance procedures like matrix-matched calibration curves for every sample type and standard addition methods [1]. The upfront investment in the proper IS is offset by savings in labor, instrument time, and repeat analyses due to failed QC samples.

Operational cost
Class-level
30–70% reduction in per-sample analysis cost
Streamlines high-throughput residue workflows
Eliminates matrix-matched calibration; reported for GC/MS SIL-IS methods
Laboratory Operational Efficiency Cost-Benefit Analysis Method Throughput

Flumioxazin-13C3 Application Scenarios


Pesticide Residue Method Development & Validation

Analytical laboratories tasked with developing and validating LC-MS/MS methods for quantifying Flumioxazin residues in agricultural commodities (e.g., soybeans, peanuts, fruits, vegetables) per regulatory guidelines (e.g., EPA 860.1340, USDA Pesticide Data Program) require Flumioxazin-13C3 as the internal standard. Its use directly addresses the validation parameters of accuracy and precision by correcting for variable recovery and matrix effects from complex sample matrices (e.g., lipid-rich soybean extracts), which are significant and known to cause ion suppression. The evidence from Section 3 establishes that the 13C3-labeled standard provides the requisite unbiased quantification (0% bias vs. -38% for 2H-IS) [1] and meets the gold standard requirement for regulatory method acceptance [2]. This ensures the developed method will be robust, legally defensible, and suitable for both domestic monitoring and international trade compliance.

Environmental Fate & Metabolism Studies

For studies investigating the degradation, metabolism, and transport of Flumioxazin in soil, water-sediment systems, or plants, accurate quantification is paramount. Flumioxazin-13C3 is essential for isotope dilution mass spectrometry (IDMS) to accurately measure Flumioxazin and potentially its major metabolites (if the label is retained) in complex environmental matrices. The rapid degradation of Flumioxazin in illuminated water-sediment systems (half-lives of 0.1-0.4 days) [3] underscores the need for a highly sensitive and accurate method. Using a SIL-IS like Flumioxazin-13C3 ensures that low concentrations of parent compound can be reliably distinguished from background noise and matrix interferences, providing the high-quality data required for regulatory submission (e.g., to the EPA or EFSA) and for publishing in peer-reviewed journals.

Forensic & Litigation Support

In litigation involving alleged off-target movement of Flumioxazin leading to crop damage, or contamination of water sources, the analytical data must be scientifically rigorous and legally defensible. Procurement of Flumioxazin-13C3 is a critical component of building an unimpeachable chain of custody and analytical workflow. The use of a 13C-labeled IS, as opposed to a structural analogue, directly counters potential challenges from opposing experts regarding the validity of the quantification method in the presence of unknown matrix interferences. The documented cost savings of 30-70% [4] also make the method more efficient for analyzing the potentially large number of samples typical of litigation support. This application scenario is directly supported by the evidence that SIL-IS methods are the regulatory gold standard [2] and provide the highest level of quantitative accuracy.

Application
Selection Property
Validation Focus
Pesticide residue LC-MS/MS method validation
Co-eluting 13C3 SIL-IS
Matrix effect correction and accuracy in complex food/plant extracts
Environmental fate IDMS studies
Isotope dilution mass spectrometry
Low-concentration Flumioxazin quantitation in soil, water-sediment matrices
Litigation support residue analysis
Unimpeachable quantification chain
Matrix-effect defensibility and method reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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